molecular formula C14H16N4O2 B6463372 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine CAS No. 2640946-51-4

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine

Cat. No. B6463372
CAS RN: 2640946-51-4
M. Wt: 272.30 g/mol
InChI Key: GRQQPJPOZKKUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine, also known as 4-MPM, is an organic compound that is widely used in scientific research. It is a derivative of morpholine, a heterocyclic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. 4-MPM is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and drug development.

Mechanism of Action

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is believed to act as an antagonist of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By blocking AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thus enhancing the transmission of signals between nerve cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of AChE, as well as other enzymes involved in the metabolism of neurotransmitters. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is a relatively easy compound to synthesize and is widely available. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

In the future, 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine could be used to develop new drugs and therapies for a variety of diseases. It could also be used to investigate the effects of various drugs on the human body. Additionally, this compound could be used to study the structure-activity relationship of drugs, as well as the biochemical and physiological effects of certain compounds. Finally, this compound could be used to develop new compounds for use in various laboratory experiments.

Synthesis Methods

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine can be synthesized in a two-step process. The first step involves the reaction of 2-methoxypyridine and 2,4-diaminopyrimidine in an aqueous solution of sodium hydroxide. This reaction yields this compound as the main product. In the second step, the product is treated with a mixture of acetic acid and acetic anhydride to yield the desired compound.

Scientific Research Applications

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine has been used in a variety of scientific research applications. It has been used to study the structure-activity relationship of drugs, to investigate the effects of certain drugs on the human body, and to assess the potential therapeutic effects of various compounds. In addition, this compound has been used in the synthesis of other compounds, such as the antifungal agent amphotericin B.

properties

IUPAC Name

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-19-13-8-11(2-3-15-13)12-9-16-14(17-10-12)18-4-6-20-7-5-18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQQPJPOZKKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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